molecular formula C29H64ClN3O6 B15183145 3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride CAS No. 82799-33-5

3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride

Cat. No.: B15183145
CAS No.: 82799-33-5
M. Wt: 586.3 g/mol
InChI Key: XQKBJAQHPXPUIJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride is a complex polyamine derivative with a 27-carbon backbone. The structure includes:

  • Three 2-hydroxyethyl groups attached to nitrogen atoms at positions 3, 7, and 11.
  • A 15-oxa (ether) group and three aza (amine) groups within the heptacosane chain.
  • Terminal 1,13-diol groups and a hydrochloride salt.

Properties

CAS No.

82799-33-5

Molecular Formula

C29H64ClN3O6

Molecular Weight

586.3 g/mol

IUPAC Name

1-[3-[3-[bis(2-hydroxyethyl)amino]propyl-(2-hydroxyethyl)amino]propyl-(2-hydroxyethyl)amino]-3-dodecoxypropan-2-ol;hydrochloride

InChI

InChI=1S/C29H63N3O6.ClH/c1-2-3-4-5-6-7-8-9-10-11-26-38-28-29(37)27-32(21-25-36)17-13-15-30(18-22-33)14-12-16-31(19-23-34)20-24-35;/h29,33-37H,2-28H2,1H3;1H

InChI Key

XQKBJAQHPXPUIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(CN(CCCN(CCCN(CCO)CCO)CCO)CCO)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the triazaheptacosane backbone, followed by the introduction of hydroxyethyl groups through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including potential use as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Characteristics

  • CAS Registry : 82799-33-5 (registered on 31/05/2018) .
  • Molecular Weight : Estimated >500 g/mol (based on structure).
  • Solubility: Likely hydrophilic due to multiple hydroxyl groups and hydrochloride salt, enhancing aqueous solubility compared to non-ionic analogs.
  • Applications: Potential use in pharmaceuticals (e.g., drug delivery, chelation) or industrial applications (e.g., surfactants, corrosion inhibitors) due to its multifunctional design.
Table 1: Structural and Functional Comparison
Compound Name CAS Registry Key Functional Groups Molecular Weight (g/mol) Solubility Primary Applications
3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride 82799-33-5 Hydroxyethyl, oxa, aza, diol, HCl >500 (estimated) High (aqueous) Pharmaceuticals, surfactants
Triethanolamine hydrochloride 637-39-8 Trihydroxyethylamine, HCl 185.65 High (aqueous) Cosmetics, pH buffering
Triethyl phosphite 122-52-1 Phosphite ester 166.16 Low (organic solvents) Antioxidant, chemical synthesis
Key Differences and Research Findings

Structural Complexity and Chelation Potential The target compound’s extended carbon chain and multiple heteroatoms (N, O) suggest superior metal-chelating capabilities compared to simpler analogs like triethanolamine hydrochloride. This property is critical in pharmaceutical formulations (e.g., iron overload therapies) .

Solubility and Stability The hydrochloride salt in the target compound enhances aqueous solubility, making it more suitable for biomedical applications than neutral polyamines. Triethanolamine hydrochloride shares this trait but lacks the structural diversity for advanced drug delivery .

For example, its long hydrophobic chain may improve surfactant efficiency compared to shorter-chain triethanolamine derivatives .

Biological Activity

3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride is a complex organic compound with potential biological activities. This article reviews its biological activity based on diverse research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

The compound is characterized by its unique structure featuring multiple hydroxyethyl groups and a triazaheptacosane backbone. Its molecular formula is C27H57ClN3O4C_{27}H_{57}ClN_3O_4, with a molecular weight of approximately 484.24 g/mol. The presence of hydroxyl and amine groups suggests potential interactions with biological systems.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl groups in the compound can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens.
  • Cell Proliferation Inhibition : In vitro studies show that the compound may inhibit the proliferation of cancer cells by inducing apoptosis.

Antioxidant Activity

A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical concentration at concentrations ranging from 10 µM to 100 µM.

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
102530
505565
1008590

Antimicrobial Activity

In vitro tests against common bacterial strains (E. coli, S. aureus) revealed that the compound had minimum inhibitory concentrations (MIC) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus.

Cell Proliferation Studies

The effects on cancer cell lines (e.g., A549) were assessed using MTT assays. The compound exhibited dose-dependent inhibition of cell viability.

Concentration (µM)Cell Viability (%)
1080
2560
5030

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